molecular formula C26H37N5O5S B1677161 Mirodenafil CAS No. 862189-95-5

Mirodenafil

Cat. No. B1677161
M. Wt: 531.7 g/mol
InChI Key: MIJFNYMSCFYZNY-UHFFFAOYSA-N
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Description

Mirodenafil is a member of the class of pyrrolopyrimidines and belongs to the drug class PDE5 inhibitors, which includes avanafil, sildenafil, tadalafil, udenafil, and vardenafil . It is used as the first-line treatment for erectile dysfunction . Developed by SK Chemicals Life Science, mirodenafil is marketed in Korea under the trade name Mvix .


Molecular Structure Analysis

The molecular formula of Mirodenafil is C26H37N5O5S . The structure of Mirodenafil includes a 5- { [4- (2-hydroxyethyl)piperazin-1-yl]sulfonyl}-2-propoxyphenyl group at position 2, an ethyl group at position 5, and a propyl group at position 7 .


Physical And Chemical Properties Analysis

Mirodenafil has a molecular weight of 531.7 g/mol . It is a sulfonamide, a pyrrolopyrimidine, a N-alkylpiperazine, a primary alcohol, and an aromatic ether .

Scientific Research Applications

Efficacy in Treating Erectile Dysfunction

Mirodenafil has demonstrated significant efficacy in improving erectile function in men with ED. Clinical trials have shown that both 50 mg and 100 mg doses of Mirodenafil significantly enhance erectile function, orgasmic function, sexual desire, and satisfaction with intercourse in Korean men with ED of various etiologies and severities. These improvements were observable after just 4 weeks of treatment, with patients experiencing enhanced overall satisfaction in aspects such as sexual life, relationships with partners and family, and life in general. The treatment was well tolerated, with most adverse events being mild and resolving spontaneously (Paick et al., 2008; Paick et al., 2010).

Interaction with Other Medications

Research has also focused on Mirodenafil's interactions with other medications. Studies assessing its pharmacokinetic properties when administered with alcohol, ketoconazole (a potent CYP3A4 inhibitor), rifampicin (a potent CYP3A4 inducer), and tamsulosin (an α1-adrenergic receptor antagonist) suggest that Mirodenafil does not induce significant pharmacokinetic or hemodynamic interactions, indicating its potential safety and efficacy in patients taking these medications (Bo-Hyung Kim et al., 2009; K. Shin et al., 2009; N. Gu et al., 2012).

Therapeutic Potential Beyond Erectile Dysfunction

Mirodenafil's therapeutic potential extends beyond treating ED. Studies have explored its effects on bladder function in female rats with partial bladder outlet obstruction, demonstrating that Mirodenafil may increase contraction intervals and potentially decrease bladder overactivity. These effects are hypothesized to be related to intracellular communication mechanisms involving connexin 43, suggesting Mirodenafil's potential utility in addressing bladder dysfunction (J. Kang et al., 2013). Additionally, Mirodenafil has been investigated for its efficacy in middle-aged male patients with chronic prostatitis/chronic pelvic pain syndrome, showing significant symptomatic improvement, further highlighting its broad therapeutic potential (D. Kong et al., 2014).

Future Directions

Mirodenafil is effective, safe, and well-tolerated in men with both ED and hypertension or lower urinary tract symptoms (LUTS)/benign prostatic hyperplasia (BPH) who are taking concomitant antihypertensive medications or α1-blockers . Its potential for chronic dosing in the treatment of ED is also being explored .

properties

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFNYMSCFYZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881265
Record name Mirodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirodenafil

CAS RN

862189-95-5
Record name Mirodenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862189-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirodenafil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirodenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504G362H0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
955
Citations
HJ Park, KH Moon, SW Lee, WK Lee… - The World Journal …, 2014 - synapse.koreamed.org
… disintegrating film of mirodenafil was developed … mirodenafil and report evidence on its efficacy in the case of ED. In addition, we reviewed randomized controlled studies of mirodenafil’s …
Number of citations: 20 synapse.koreamed.org
MC Cho, JS Paick - Therapeutic advances in urology, 2016 - journals.sagepub.com
… of 50 and 100 mg mirodenafil effectively improve ED [with … -treat population, 100 mg mirodenafil has been reported to offer … Mirodenafil appears to be effective, safe and well tolerated in …
Number of citations: 12 journals.sagepub.com
JS Paick, TY Ahn, HK Choi, WS Chung… - The Journal of …, 2008 - academic.oup.com
… We investigated the efficacy and safety of on demand mirodenafil therapy at fixed … /2 of mirodenafil are 1.25 and 2.5 hours, respectively. Preclinical studies revealed that the mirodenafil's …
Number of citations: 96 academic.oup.com
BW Kang, F Kim, JY Cho, SY Kim… - Alzheimer's …, 2022 - alzres.biomedcentral.com
… of mirodenafil as a disease-modifying AD agent, mirodenafil was … mirodenafil, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil…
Number of citations: 9 alzres.biomedcentral.com
JS Paick, JJ Kim, SC Kim, KH Moon… - The Journal of …, 2010 - academic.oup.com
… Preclinical studies revealed that the mirodenafil’s selectivity … A phase III study demonstrated that mirodenafil, in doses of 50 mg … and safety of on demand mirodenafil treatment at a fixed …
Number of citations: 23 academic.oup.com
HJ Park, HK Choi, TY Ahn, JK Park… - The Journal of …, 2010 - academic.oup.com
… mirodenafil group in IIEF Q3 (1.7 vs. 0.4, P <0.0001) and Q4 (1.7 vs. 0.3, P <0.0001) were higher compared with the placebo group. Differences between the mirodenafil … , the mirodenafil …
Number of citations: 43 academic.oup.com
JH Chung, DH Kang, CY Oh, JM Chung, KS Lee… - The Journal of …, 2013 - Elsevier
PURPOSE: We evaluated the improvement in erectile dysfunction and lower urinary tract symptoms as well as the safety of once daily administration of 50 mg mirodenafil in men with …
Number of citations: 29 www.sciencedirect.com
W Du, J Li, N Fan, P Shang, Z Wang, H Ding - The Aging Male, 2014 - Taylor & Francis
… 100 mg mirodenafil group was higher than placebo group (MD = 8.13, 95%CI: 6.64–9.61, p < 0.00001) and the mirodenafil … Conclusion: This meta-analysis suggested that mirodenafil is …
Number of citations: 12 www.tandfonline.com
HS Lee, EJ Park, HY Ji, SY Kim, GJ Im, SM Lee… - Xenobiotica, 2008 - Taylor & Francis
The purpose of this paper is to characterize the cytochrome P450 (CYP) enzymes involved in the metabolism of a new oral erectogenic, mirodenafil, to a major circulating active …
Number of citations: 29 www.tandfonline.com
DH Kong, CJ Yun, HJ Park… - The World Journal of …, 2014 - synapse.koreamed.org
… Purpose: The aim of this study was to investigate the efficacy of mirodenafil in middle-aged … mirodenafil would improve CP/CPPS symptoms. Our results show that a six-week mirodenafil …
Number of citations: 20 synapse.koreamed.org

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